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7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B13138874
M. Wt: 212.05 g/mol
InChI Key: GIAWEQNDKLGDPL-UHFFFAOYSA-N
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Description

Significance of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives in Medicinal Chemistry and Chemical Biology

The exploration of pyrazolo[1,5-a]pyrimidine derivatives has yielded a wealth of compounds with significant potential in medicinal chemistry and chemical biology. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged scaffold" in drug discovery. nih.gov This designation is attributed to its ability to serve as a versatile template for the creation of large, diverse libraries of compounds. The core structure can be readily modified at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. This synthetic accessibility makes it an ideal framework for combinatorial chemistry, a technique used to rapidly synthesize and screen large numbers of related compounds to identify promising drug candidates.

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a wide range of pharmacological effects, underscoring their therapeutic potential. nih.gov These activities include, but are not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. nih.gov Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org The development of selective kinase inhibitors is a major focus of modern cancer therapy, and the pyrazolo[1,5-a]pyrimidine scaffold has proven to be a valuable platform in this endeavor. rsc.org For instance, two of the three marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com

Beyond their medicinal applications, pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention in the field of material science due to their significant photophysical properties. nih.gov These compounds can serve as the core for fluorescent molecules, which are essential tools in various applications, including intracellular imaging, chemosensors, and organic light-emitting diodes (OLEDs). rsc.orgnih.govresearchgate.net The fused aromatic system of the pyrazolo[1,5-a]pyrimidine core provides a robust framework for creating dyes and pigments with tunable optical properties. rsc.orgresearchgate.net Researchers have successfully developed pyrazolo[1,5-a]pyrimidine-based fluorophores with high quantum yields and excellent photostability. nih.govrsc.org Furthermore, their ability to act as chemosensors for the detection of ions and small molecules is an active area of research. researchgate.netacs.org

Structural Characteristics of the Pyrazolo[1,5-a]pyrimidine Core

The foundational structure of pyrazolo[1,5-a]pyrimidine consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. This arrangement results in a planar, aromatic bicyclic system. The nitrogen atoms within the rings influence the electron distribution and provide sites for hydrogen bonding, which is crucial for their interaction with biological targets. The planarity of the core facilitates π-π stacking interactions, which can also contribute to binding affinity and the solid-state properties of these compounds. The chemical formula for 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is C₇H₆BrN₃, and it has a molecular weight of 212.05 g/mol . smolecule.com

Position of this compound within Pyrazolo[1,5-a]pyrimidine Research

This compound is primarily recognized as a key synthetic intermediate in the broader landscape of pyrazolo[1,5-a]pyrimidine research. Its significance lies in the reactivity of the bromine atom at the 7-position. This halogen atom serves as a versatile handle for introducing a wide variety of functional groups through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This strategic functionalization allows chemists to systematically modify the pyrazolo[1,5-a]pyrimidine scaffold to explore structure-activity relationships (SAR) and develop novel compounds with optimized properties for specific applications in medicinal chemistry and material science. The methyl group at the 5-position also influences the compound's electronic properties and can play a role in its interaction with biological targets. The academic value of this compound is derived from its dual function as both a synthetic building block and a structural template for the design of new functional molecules. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B13138874 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

7-bromo-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,1H3

InChI Key

GIAWEQNDKLGDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives, Including 7 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine

Cyclization and Condensation Reactions in Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis

Cyclization and condensation reactions represent the most fundamental and widely adopted strategies for constructing the pyrazolo[1,5-a]pyrimidine core. nih.gov These methods are valued for their efficiency in forming the fused bicyclic system from acyclic or monocyclic precursors. nih.gov The general approach involves the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) moiety. nih.gov

Reactions Involving 5-Aminopyrazoles and 1,3-Biselectrophilic Systems

A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between 5-aminopyrazoles, which act as 1,3-bisnucleophiles, and various 1,3-biselectrophilic partners. nih.gov This versatile method allows for the introduction of diverse substituents at the 5- and 7-positions of the resulting bicyclic system. Common 1,3-biselectrophilic reagents include β-dicarbonyl compounds, α,β-unsaturated ketones, enaminones, and β-ketonitriles. nih.govnih.gov

The reaction mechanism typically initiates with the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization via the attack of the endocyclic pyrazole nitrogen (N1) onto the second electrophilic center, culminating in a dehydration or elimination step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring. The regioselectivity of the condensation can be influenced by the nature of the substituents on both the aminopyrazole and the biselectrophilic system. nih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone regioselectively forms cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov

5-Aminopyrazole Derivative1,3-BiselectrophileProductKey Features
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidineRegioselective formation in good yields. nih.gov
5-Amino-1H-pyrazoles3-Oxo-2-(2-arylhydrazinylidene) butanenitriles6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesMicrowave-assisted, solvent-free conditions. nih.govnih.gov
1H-Pyrazol-5-amine derivatives3-(Dimethylamino)-2-(4-nitrophenyl) acrylonitrileSubstituted Pyrazolo[1,5-a]pyrimidineReaction proceeds under acidic conditions. mdpi.com
5-AminopyrazoleEnaminones or Chalcones3-Halo-pyrazolo[1,5-a]pyrimidineOne-pot cyclocondensation followed by oxidative halogenation. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like pyrazolo[1,5-a]pyrimidines in a single synthetic operation. nih.gov A well-established MCR for this scaffold involves the three-component reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound such as malononitrile or ethyl cyanoacetate. nih.gov This one-pot process typically proceeds through the initial formation of an imine intermediate from the aminopyrazole and aldehyde, followed by a nucleophilic attack from the active methylene compound and subsequent cyclization to furnish the pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions are often accelerated by microwave irradiation, which can dramatically reduce reaction times from hours to minutes and improve product yields and purity. nih.gov

Modern Catalytic Strategies in Pyrazolo[1,5-a]pyrimidine Synthesis

Modern catalysis has introduced powerful tools for both the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the creation of molecular diversity that was previously difficult to achieve. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed, Copper-Catalyzed)

Metal-catalyzed cross-coupling reactions are indispensable for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, particularly for derivatives like 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine where the halogen atom serves as a handle for C-C or C-N bond formation. nih.govrsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce aryl or heteroaryl substituents. rsc.org For example, 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones have been successfully coupled with various arylboronic acids using palladium catalysts like PdCl2(PPh3)2, providing access to a range of C3-arylated derivatives. rsc.org Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to prevent side reactions like debromination. rsc.org More advanced palladium-catalyzed methods include intramolecular cross-dehydrogenative coupling (CDC), which forms the fused ring system by creating C-C bonds from two C-H bonds, offering an atom-economical alternative to traditional cross-coupling that requires pre-functionalized starting materials. nih.govnih.govacs.org

Copper-catalyzed reactions have also emerged as a powerful alternative. Methodologies include Cu(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles, which proceeds through an in situ formation of an α,β-unsaturated ketone. acs.org Copper catalysts are also employed in aerobic oxidative domino cyclizations to construct fused pyridine rings onto pyrazole precursors. rsc.org

Reaction TypeCatalyst SystemSubstratesProductKey Features
Suzuki-Miyaura CouplingPdCl2(PPh3)2 / Na2CO33-Bromo pyrazolo[1,5-a]pyrimidin-5-one, Arylboronic acidC3-Arylated pyrazolo[1,5-a]pyrimidin-5-oneEfficient C-C bond formation on the pyrimidine ring. rsc.org
Direct C-H ArylationPd(OAc)2 / DavPhos / Cs2CO37-Ethoxycarbonylmethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, Aryl bromide7-Aryl-substituted pyrazolo[1,5-a]pyrimidineOne-pot, two-step process under microwave irradiation. rsc.org
[3+3] AnnulationCu(II)Saturated ketones, 3-AminopyrazolesDiversely substituted pyrazolo[1,5-a]pyrimidinesInvolves dual C(sp3)–H bond functionalization. acs.org
Intramolecular CDCPdCl22-Arylacetaldehyde, Azole-amineFused pyrazolo[1,5-a]pyrimidinesMild conditions, broad substrate scope. acs.org

Click Chemistry Applications

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for linking pyrazolo[1,5-a]pyrimidine moieties to other molecules. nih.gov This strategy has been employed to synthesize novel triazole-linked glycohybrids. nih.govnih.gov The process involves preparing a pyrazolo[1,5-a]pyrimidine derivative bearing either an alkyne or an azide functional group, which is then "clicked" with a complementary azide- or alkyne-functionalized molecule, such as a glycoside. nih.gov These reactions are known for their high yields, specificity, and biocompatibility, making them valuable for creating complex bioactive conjugates. nih.gov The use of microwave irradiation can further accelerate the click reaction, shortening the synthesis time significantly. nih.govnih.gov

Green Chemistry Approaches for Sustainable Pyrazolo[1,5-a]pyrimidine Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on reducing waste, energy consumption, and the use of hazardous materials. nih.gov

Microwave-assisted synthesis has become a prominent green tool in this field. It significantly accelerates reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. nih.govresearchgate.net Microwave irradiation has been successfully applied to multicomponent reactions, cyclocondensations, and palladium-catalyzed C-H arylation reactions for preparing a wide range of pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.orgbyu.edu

The use of green solvents and catalysts is another key aspect. Reactions have been developed in aqueous media or using recyclable solvents like polyethylene glycol (PEG-400). bme.huresearchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been used as effective media for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. ias.ac.in Furthermore, ultrasound irradiation in aqueous ethanol with a catalyst like KHSO4 has been shown to efficiently promote the reaction between aminopyrazoles and alkynes, highlighting a simple, high-yielding, and environmentally friendly protocol. bme.hu

Green ApproachReaction TypeConditionsAdvantages
Microwave IrradiationThree-component reaction3-Amino-1H-pyrazoles, aldehydes, β-dicarbonylsReduced reaction times (minutes vs. hours), high yields, high purity. nih.govbyu.edu
Microwave IrradiationPd-catalyzed C-H arylation150 °C, 30 minutesShort reaction times, excellent yields, convenient manipulation. rsc.org
Ultrasound IrradiationCyclizationAminopyrazoles, Alkynes, KHSO4, Aqueous ethanolShort reaction times, good yields, environmental friendliness. bme.hu
Green SolventCyclocondensationCholine/Urea (Deep Eutectic Solvent)Benign environment, high yield, simple work-up, recyclable solvent. ias.ac.in
Green SolventCyclizationPolyethylene glycol (PEG-400)Use of a recyclable and environmentally benign reaction medium. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govekb.eg This technique has been successfully applied to the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netbyu.edu The application of microwave irradiation can significantly enhance the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov

For instance, a three-component reaction of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions can produce pyrazolo[1,5-a]pyrimidines in minutes with high purity. nih.gov Another example involves the microwave-assisted cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, which is key to achieving high yields and purity of the desired products in a short reaction time. nih.gov

A library of novel 3,6-disubstituted and 3-substituted pyrazolo[1,5-a]pyrimidines was synthesized using a microwave chemical reactor in a three-step process with a total reaction time of one hour, affording the products in good to excellent yields (20-93%). byu.edu The final step involved reacting a 4-arylpyrazol-5-amine intermediate with either 2-aryl-substituted malondialdehydes or 1,1,3,3-tetramethoxypropane at 120°C for 20 minutes. byu.edu

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
ReactantsConditionsProductYield (%)Reference
3-Aminopyrazoles, Aldehydes, β-Dicarbonyl compoundsMicrowave irradiationSubstituted pyrazolo[1,5-a]pyrimidinesHigh nih.gov
3-Oxo-2-(2-arylhydrazinylidene)butanenitriles, 5-Amino-1H-pyrazolesSolvent-free, Microwave irradiation6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesHigh nih.gov
4-Arylpyrazol-5-amine, 1,1,3,3-Tetramethoxypropane120°C, 20 min, Microwave irradiation3-Substituted pyrazolo[1,5-a]pyrimidines20-93 byu.edu
N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile120°C, 20 min, Microwave irradiationSubstituted pyrazolo[1,5-a]pyrimidineNot specified nih.gov

Ultrasonic Irradiation Methods

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. This sonochemical method has been effectively used in the synthesis of pyrazolo[1,5-a]pyrimidines, offering advantages such as simple procedures, easy work-up, mild conditions, short reaction times, and satisfactory yields. researchgate.net

A notable application is the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole in the presence of ethanol. Under ultrasonic irradiation for 5 minutes, the corresponding pyrazolo[1,5-a]pyrimidines were obtained in yields ranging from 61-98%. researchgate.net Similarly, the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine derivatives has been achieved through the ultrasound irradiation of 3-amino-1H-pyrazoles and enaminones in an aqueous medium, assisted by KHSO4.

Table 2: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
ReactantsConditionsProductYield (%)Reference
4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazoleEthanol, 5 min, Ultrasonic irradiation5-Methyl-7-substituted-pyrazolo[1,5-a]pyrimidines61-98 researchgate.net
3-Amino-1H-pyrazoles, EnaminonesKHSO4, Aqueous medium, Ultrasound irradiation5-Methylpyrazolo[1,5-a]pyrimidine derivativesNot specified
Aminopyrazole, Formylated active proton compoundsKHSO4, Aqueous media, Ultrasound irradiationAntipyrinyl-pyrazolo[1,5-a]pyrimidinesNot specified eurjchem.com

Solvent-Free and Aqueous Media Protocols

In line with the principles of green chemistry, the development of solvent-free and aqueous media protocols for the synthesis of pyrazolo[1,5-a]pyrimidines is highly desirable. These methods minimize the use of hazardous organic solvents, reduce waste, and can lead to simplified purification procedures.

One solvent-free approach involves the mechanochemical grinding of 3-amino-5-methylpyrazole and acetylacetone with a catalytic amount of p-toluenesulfonic acid in a ball mill, which yields 5,7-dimethylpyrazolo[1,5-a]pyrimidine in 95% yield within 30 minutes. The subsequent bromination to the 7-bromo derivative can also be performed under neat conditions with N-bromosuccinimide. evitachem.com Furthermore, several microwave-assisted and ultrasonic syntheses of pyrazolo[1,5-a]pyrimidines have been successfully carried out under solvent-free or in aqueous media. nih.goveurjchem.com For example, Brønsted acidic ionic liquids have been shown to be efficient and recyclable catalysts for the synthesis of related fused pyrimidine systems under solvent-free conditions. rsc.org

Functionalization and Derivatization Strategies for Pyrazolo[1,5-a]pyrimidines

The biological activity of pyrazolo[1,5-a]pyrimidines can be fine-tuned by introducing various functional groups onto the core structure. nih.gov Key positions for functionalization include the C3, C5, and C7 atoms of the pyrimidine ring. nih.gov

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold, particularly at the C5 and C7 positions, especially when a good leaving group such as a halogen is present. nih.gov

The reactivity of the chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core is notably high, allowing for selective nucleophilic substitution. nih.gov For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts selectively with morpholine (B109124) at room temperature in the presence of potassium carbonate to yield the 7-morpholino-substituted product in 94% yield. nih.gov

In a different strategy, the C5 position of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one can be functionalized via an SNAr-type reaction. This involves the activation of the C-O bond of the lactam function with a reagent like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of nucleophiles such as amines or thiols. nih.gov This one-pot reaction, conducted in the presence of a base like triethylamine, provides the desired 5-amino- or 5-mercapto-pyrazolo[1,5-a]pyrimidines in good to excellent yields (74-98%). nih.gov

Table 3: Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidine Derivatives
SubstrateNucleophileConditionsProductYield (%)Reference
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineK2CO3, Room Temperature4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine94 nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneVarious aminesPyBroP, Et3N, 1,4-dioxane, 110°C5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines74-98 nih.gov
5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidinetrans-4-AminocyclohexanolDIPEA, iPrOH, 130°C, Microwave irradiationN-linked 5-substituted product80 nih.gov

Introduction of Halogen Atoms, specifically Bromination at Position 7

The introduction of halogen atoms, particularly bromine, onto the pyrazolo[1,5-a]pyrimidine ring is a crucial step for further derivatization, often serving as a handle for cross-coupling reactions or nucleophilic substitutions.

The bromination of the pyrazolo[1,5-a]pyrimidine core can be achieved using various brominating agents. For instance, the reaction of 5-chloro-pyrazolo[1,5-a]pyrimidine with N-bromosuccinimide (NBS) in dimethylformamide at room temperature for one hour yields 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984). chemicalbook.com Another method involves the dropwise addition of bromine to a solution of 5-chloro-pyrazolo[1,5-a]pyrimidine in glacial acetic acid at room temperature, followed by stirring for one hour. chemicalbook.com

Specifically for the synthesis of 7-bromo derivatives, a direct approach involves the initial synthesis of the pyrazolo[1,5-a]pyrimidine core followed by bromination. For example, after the solvent-free synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine, a subsequent neat bromination with NBS can furnish the 7-bromo derivative. evitachem.com While direct bromination at the 7-position of a pre-formed 5-methylpyrazolo[1,5-a]pyrimidine is a plausible route, specific literature examples detailing this exact transformation to this compound are less common than general bromination procedures on the heterocyclic core. However, the general reactivity patterns suggest that direct electrophilic bromination would likely occur at electron-rich positions of the ring system, with the precise location influenced by the existing substituents and reaction conditions.

Molecular Mechanisms and Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivatives, with Implications for 7 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine

Enzyme Inhibition Profiles

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively investigated as inhibitors of various enzymes, a characteristic attributed to their ability to mimic endogenous purines and interact with ATP-binding sites. This inhibitory action is central to their pharmacological effects, particularly their anti-proliferative and anti-inflammatory properties. Research has demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine core, including substitutions at the 5 and 7 positions, can significantly influence binding affinity and selectivity for target enzymes.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly effective framework for designing potent protein kinase inhibitors. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The structural diversity achievable with this scaffold has enabled the development of inhibitors targeting a wide array of kinases, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, and Pim kinases.

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy, particularly in tumors harboring NTRK gene fusions. The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several clinically approved and investigational Trk inhibitors. Marketed drugs such as Entrectinib and Repotrectinib incorporate this scaffold, highlighting its importance in this therapeutic area.

Other Enzyme Targets (e.g., Phosphodiesterases)

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other enzyme families beyond kinases. While related fused heterocyclic systems, such as pyrazolopyrimidopyridazinones, have been developed as potent inhibitors of phosphodiesterase 5 (PDE5), direct evidence for significant PDE inhibition by the simpler pyrazolo[1,5-a]pyrimidine core is less documented. nih.gov However, this scaffold has been successfully used to develop potent inhibitors for other enzymes, including the Pim-1 and Flt-3 kinases, demonstrating its broad utility in enzyme-targeted drug discovery. nih.gov

Receptor Modulation and Ligand Interactions.mdpi.com

Estrogen Receptor (ER) Ligand Activity, particularly ERβ Antagonism

Beyond enzyme inhibition, pyrazolo[1,5-a]pyrimidines have been investigated as ligands for nuclear receptors, particularly the estrogen receptor (ER). nih.govnih.gov The two ER subtypes, ERα and ERβ, often have different and sometimes opposing physiological roles, making subtype-selective ligands valuable research tools and potential therapeutic agents. nih.gov

The pyrazolo[1,5-a]pyrimidine core has been established as a novel scaffold for ER ligands, leading to the discovery of compounds with a unique pharmacological profile: selective ERβ antagonists. nih.gov The most notable example is 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine (PHTPP), which demonstrated a 36-fold binding selectivity for ERβ over ERα. nih.govresearchgate.net In functional assays, this compound acts as a potent and effective ERβ antagonist with no significant activity at ERα. nih.gov

The selectivity appears to stem from the different orientations the ligands adopt in the binding pockets of the two ER subtypes. nih.gov The substituents at the C5 and C7 positions are critical for this selectivity. This provides a strong implication for 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine, as the bromo and methyl groups at these key positions would be expected to play a significant role in defining its potential binding affinity and selectivity profile for ER subtypes.

CompoundTarget ReceptorActivity ProfileBinding Selectivity
PHTPPEstrogen Receptor β (ERβ)Potent and efficacy-selective antagonist36-fold for ERβ over ERα nih.govresearchgate.net

GABA-B Receptor Positive Allosteric Modulation

Recent advancements in pharmacology have identified pyrazolo[1,5-a]pyrimidine derivatives as positive allosteric modulators (PAMs) of the GABA-B receptor. These modulators enhance the activity of the GABA-B receptor, which is implicated in a variety of neurological and psychiatric disorders. While the broader class of compounds has shown this activity, specific data on the direct GABAB receptor positive allosteric modulation by this compound is not extensively detailed in the currently available research. The development of PAMs is considered a promising therapeutic strategy as they offer a more nuanced modulation of receptor activity compared to direct agonists. nih.govnih.gov

Aryl Hydrocarbon Receptor (AHR) Antagonism

The Aryl Hydrocarbon Receptor (AHR) is a ligand-dependent transcription factor involved in various biological processes, and its antagonism is a promising strategy in cancer therapy. nih.govrsc.org Research has led to the discovery of pyrazolo[1,5-a]pyrimidine-based compounds as AHR antagonists. Through virtual screening and experimental validation, a pyrazolo[1,5-a]pyrimidine-based AHR antagonist, identified as compound 7, demonstrated an IC50 of 650 nM. nih.govrsc.org Subsequent optimization of this hit compound led to derivatives with significantly improved potency. nih.govrsc.org

Broad Spectrum Biological Activities

The structural features of this compound make it a candidate for investigation in various therapeutic applications, including oncology and inflammatory diseases. smolecule.com

Antiproliferative and Antitumor Efficacy

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of anticancer agents. nih.gov As purine (B94841) analogues, certain derivatives, including potentially this compound, may interfere with purine metabolism, thereby inhibiting cancer cell proliferation. smolecule.com Research has shown that various substituted pyrazolo[1,5-a]pyrimidines exhibit potent antitumor activity against a range of cancer cell lines. For instance, some derivatives have shown significant efficacy against human colon tumor cell lines (HCT116). eurjchem.com

Specifically, one study highlighted a novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles, where compound 14a displayed an exceptionally high activity against the HCT116 cell line with an IC50 of 0.0020 μM. eurjchem.com Another study focused on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Threonine Tyrosine Kinase (TTK), a target in cancer therapy, leading to the identification of a potent and selective anticancer agent, CFI-402257. nih.gov While these findings underscore the potential of the pyrazolo[1,5-a]pyrimidine core in oncology, specific antiproliferative data for this compound against various cancer cell lines are not extensively documented in the reviewed literature.

Table 1: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target/Cell Line IC50 Value
Compound 14a Human Colon Tumor (HCT116) 0.0020 μM
CFI-402257 Threonine Tyrosine Kinase (TTK) 1.7 nM
Pyrazolo[1,5-a]pyrimidine derivative 113 Breast Cancer (MCF-7) 0.085 μM

Anti-inflammatory Properties

Chronic inflammation is a contributing factor to numerous diseases, making the development of effective anti-inflammatory therapeutics a critical goal. mdpi.com The pyrazolo[1,5-a]pyrimidine scaffold has been explored for its anti-inflammatory potential. researchgate.net Studies on related structures, such as pyrazolo[1,5-a]quinazolines, have identified compounds with the ability to inhibit key inflammatory pathways. mdpi.com While the broader class of pyrazolo[1,5-a]pyrimidines is recognized for its anti-inflammatory properties, specific research detailing the anti-inflammatory effects of this compound is not widely available in the current literature.

Antiviral Activities

The emergence of viral diseases necessitates the development of new antiviral agents. The pyrazolo[1,5-a]pyrimidine scaffold has been investigated as a potential framework for such agents. Research into pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors has demonstrated their potential in targeting host proteins essential for viral entry and replication. biorxiv.org These studies have evaluated compounds against a variety of RNA viruses. biorxiv.org However, specific antiviral activity data for this compound has not been prominently featured in the reviewed scientific literature.

Antimicrobial Applications

The challenge of microbial resistance has spurred the search for novel antimicrobial therapeutics. Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net Some of these compounds have demonstrated a broad spectrum of antimicrobial action. researchgate.net For example, certain 2,7-diamino pyrazolo[1,5-a]pyrimidine derivatives have shown good inhibitory potencies against various bacterial strains, with MIC values ranging from 0.25 to 0.50 µg/mL. mdpi.com Despite the promising antimicrobial potential of the pyrazolo[1,5-a]pyrimidine class, specific studies on the antimicrobial applications of this compound are not extensively covered in the available research.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrazolo 1,5 a Pyrimidine Derivatives

Impact of Substituent Patterns on Pharmacological Properties

For instance, in the development of antitubercular agents, a focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized to identify key pharmacophore features. nih.govacs.org This exploration led to substantial improvements in antitubercular activity by modifying substituent patterns. nih.govacs.org Similarly, SAR studies on pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors have highlighted the critical influence of substituent patterns on their inhibitory potency and selectivity. nih.govresearchgate.net

Role of Specific Positions in the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The pyrazolo[1,5-a]pyrimidine core offers several positions for substitution, with each position playing a distinct role in modulating the compound's biological activity. nih.govnih.gov The fused bicyclic structure provides a rigid and planar framework, making it amenable to chemical modifications at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.govnih.gov

Modifications at the 3-, 5-, and 7-positions on the pyrimidine ring are frequently explored to enhance binding affinity to specific biological targets. nih.gov

Position 3: Introduction of a nitrile group at this position has been shown to significantly enhance the activity of NTRK1 inhibitors. nih.gov In another study, the introduction of an aryl group at the 3-position of a pyrazolo[1,5-a]pyrimidine scaffold increased the potency of Pim-1 kinase inhibitors by 10-fold. nih.gov Furthermore, regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved, providing a handle for further functionalization. rsc.orgresearchgate.net

Position 5: This position is critical for potency in Pim-1 kinase inhibitors, particularly for hydrogen bonding interactions with key residues. nih.gov Replacing an initial substituent with various oxygen and nitrogen-containing moieties, such as trans-1,4-diaminocyclohexane, has been shown to be crucial for maintaining these interactions. nih.gov For Tropomyosin receptor kinase (Trk) inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position further increased Trk inhibition activity. nih.gov The installation of a trans-4-aminocyclohexanol group at the 5-position increased the potency of Pim-1 inhibitors by 100-fold. nih.gov

Position 7: Modifications at this position with electron-donating groups, such as methoxy or amino groups, can enhance binding affinity to specific receptors or enzymes. nih.gov For instance, in the context of PDE4 inhibitors, electron-donating groups at position 7 play a pivotal role in enhancing binding affinity by engaging in hydrogen bonding or electrostatic interactions with amino acid residues in the active site. nih.gov The selectivity of nucleophilic substitution at the 7-position over the 5-position is a known characteristic of the pyrazolo[1,5-a]pyrimidine core. mdpi.com

While less frequently discussed in the provided context, substitutions at the 4- and 6-positions on the pyrazole ring can also contribute to the pharmacological profile of pyrazolo[1,5-a]pyrimidine derivatives. nih.gov For example, the addition of a 4-pyridinonyl substituent to the 6-position resulted in compounds with significantly improved pharmacokinetics, including better aqueous solubility and reduced lipophilicity. nih.gov Substituting fluorine at the sixth position has also been shown to contribute to maximizing the activity of NTRK1 inhibitors. nih.gov

Halogenation is a key strategy in medicinal chemistry to modulate the properties of drug candidates. nih.gov In the pyrazolo[1,5-a]pyrimidine series, halogen atoms at specific positions can increase binding affinity by stabilizing the inhibitor within the ATP-binding pocket of kinases. nih.gov

The introduction of a bromine atom, particularly at the 7-position, is a common modification. For example, 7-bromo-5-methylpyrazolo[1,5-a]pyrimidine serves as a key intermediate for further diversification. The bromine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce a wide range of substituents.

Specifically, chloro and bromo substituents at position 5 have been shown to enhance PDE4 inhibitory activity, leading to compounds with higher potency. nih.gov This is attributed to the optimization of the electronic distribution in the molecule, favoring stronger binding interactions. nih.gov Halogenation can also improve metabolic stability by making the compounds less susceptible to oxidative degradation. nih.gov

Alkyl substituents, such as a methyl group at the 5-position, can influence the steric and electronic properties of the pyrazolo[1,5-a]pyrimidine core. In one study on antitubercular agents, the effect of a methyl group at the R4 position (equivalent to the 5-position in the standard numbering) was evaluated. acs.org While the removal of the methyl group was detrimental to the activity in one case, in another analogue, the des-methyl compound showed a 4-fold better potency, indicating that the influence of the methyl group is context-dependent. acs.org

Key Interactions Governing Ligand-Target Binding

The pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives is a direct result of their interactions with biological targets, often protein kinases. nih.govresearchgate.net These compounds can act as ATP-competitive inhibitors by mimicking the structure of ATP and binding to the ATP-binding pocket of kinases. nih.gov The key interactions that govern this binding include:

Hydrogen Bonding: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core and various substituents can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the target protein's active site. nih.govnih.gov For example, the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue in Trk kinases. nih.gov

π–π Stacking: The planar aromatic nature of the pyrazolo[1,5-a]pyrimidine ring system allows for π–π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov

These interactions collectively determine the binding affinity and selectivity of the pyrazolo[1,5-a]pyrimidine derivatives for their respective targets. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds are pivotal for the molecular recognition and binding affinity of pyrazolo[1,5-a]pyrimidine derivatives to their target proteins. The strategic placement of hydrogen bond donors and acceptors on the scaffold is a key element in their design.

Hinge Region Binding: The core of the pyrazolo[1,5-a]pyrimidine moiety itself is essential for forming hinge interactions with key amino acid residues in many protein kinases, such as Met592 in Tropomyosin receptor kinase (Trk) targets. mdpi.comnih.gov Similarly, the scaffold is designed to facilitate hydrogen bonding with Leu83A in Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Substituent-Mediated Interactions: Modifications to the core structure introduce new opportunities for hydrogen bonding. For instance, in a series of PI3Kδ inhibitors, a morpholine (B109124) group attached to the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond between its oxygen atom and the amino acid Val-828 in the hinge region. nih.govmdpi.com In another example involving Pim-1 kinase inhibitors, the substituent at the 5-position was found to be critical for potency due to its hydrogen bonding interaction with residues Asp-128 and Asp-131. nih.gov The presence of an active proton (e.g., in an amino or hydroxyl group) at this position enhances inhibitory activity compared to groups lacking this feature, like ethers or sulfones. nih.gov

Enhanced Selectivity: Specific hydrogen bonds can also contribute to selectivity. Indole derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core have been suggested to form an additional hydrogen bond with Asp-787, a key interaction that enhances selectivity for the PI3Kδ isoform over other PI3K isoforms. nih.gov

Hydrophobic Interactions

Hydrophobic interactions play a significant role in the binding of pyrazolo[1,5-a]pyrimidine derivatives within the often non-polar pockets of target enzymes. The scaffold and its substituents are designed to optimize these interactions for improved potency.

Core Scaffold Contribution: The entire pyrazolo[1,5-a]pyrimidine pharmacophore can engage in beneficial hydrophobic interactions within the active site of a target protein. mdpi.com

Aryl Substituents: An aryl group at the 7-position of the ring system can fit effectively into the ATP hydrophobic pocket of kinases. This positioning allows for the formation of non-polar contacts with various hydrophobic residues such as Val18, Phe80, Leu134, and Ala144, thereby anchoring the inhibitor. ekb.eg

PositionInteracting ResiduesTarget Protein (Example)Interaction TypeReference
Aryl at C7 Val18, Phe80, Leu134, Ala144CDK2Hydrophobic ekb.eg
Core Scaffold General Hydrophobic PocketCarbonic Anhydrase IIHydrophobic mdpi.com
Pyridine Ring General Hydrophobic PocketTrkHydrophobic mdpi.comnih.gov

π–π Stacking Interactions

The aromatic nature of the fused pyrazolo[1,5-a]pyrimidine ring system makes it an ideal candidate for engaging in π–π stacking interactions. These interactions, formed with aromatic amino acid residues in the target's binding site, contribute to the stability of the ligand-protein complex. nih.gov Crystal structure analyses have shown that the planar pyrazolopyrimidine units can also form π–π stacking interactions with each other, leading to the formation of molecular stacks that can be relevant for material science applications. researchgate.net

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitors relies on leveraging the SAR insights gained from extensive research. The primary goal is to fine-tune the molecule's properties to maximize desired interactions with the target protein while minimizing off-target effects. nih.gov

Optimizing Key Interactions: A core design principle is the strategic placement of functional groups to engage in optimal hydrogen bonding, hydrophobic, and π-stacking interactions simultaneously. For example, the design of dual CDK2/TRKA inhibitors was based on retaining the pyrazolopyrimidine scaffold to ensure hydrogen bonding with Leu83 of CDK2 and Met592 of TRKA. nih.gov

Modulating Lipophilicity and Electronics: Substituents such as halogens (e.g., bromo, fluoro) and alkyl groups (e.g., methyl) are used to fine-tune the electronic properties and lipophilicity of the molecule. nih.gov The incorporation of fluorine, for instance, has been shown to enhance interactions with specific residues like Asn655. mdpi.comnih.gov A bromine atom at the 7-position or a methyl group at the 5-position would be expected to increase lipophilicity, potentially enhancing hydrophobic interactions within the binding pocket.

Achieving Selectivity: Selectivity is a critical parameter in drug design. One successful strategy involves introducing specific chemical moieties that exploit unique features of the target's active site. The addition of a morpholine group to the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a method to improve selectivity by reducing off-target effects. mdpi.comnih.gov This is often achieved by creating favorable interactions in the target enzyme that are not possible in other, closely related enzymes.

Design StrategyDesired OutcomeExampleTarget ProteinReference
Incorporate Morpholine Group Improved SelectivityReduction of off-target effectsTrk mdpi.comnih.gov
Incorporate Fluorine Enhanced PotencyStronger interaction with Asn655Trk mdpi.comnih.gov
Add Amide Bond at C3 Enhanced ActivityIncreased Trk inhibitionTrk nih.gov
Add Indole at C5 Improved SelectivityAdditional H-bond with Asp-787PI3Kδ nih.gov
Retain Core Scaffold Maintain Hinge BindingInteraction with Leu83/Met592CDK2/TRKA nih.gov

Computational Chemistry and Molecular Modeling Approaches in Pyrazolo 1,5 a Pyrimidine Research

Quantum Chemical Analysis and Electronic Properties

Quantum chemical analysis, particularly using Density Functional Theory (DFT), is a powerful method for investigating the electronic structure and properties of molecules like 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. These calculations provide a deep understanding of the molecule's reactivity, stability, and optical properties.

Detailed research into the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has utilized methods like DFT and Time-Dependent DFT (TD-DFT) to analyze its electronic structure. nih.govrsc.org Such analyses typically involve the calculation of several key parameters:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding and predicting intermolecular interactions, such as hydrogen bonding and receptor binding.

Mulliken Atomic Charges: These calculations assign partial charges to each atom in the molecule, offering a quantitative view of the electron distribution and polarity of chemical bonds.

For this compound, the substituents significantly influence its electronic properties. The bromine atom at the 7-position acts as an electron-withdrawing group, while the methyl group at the 5-position is electron-donating. DFT calculations can precisely model how this specific substitution pattern affects the electron density distribution across the fused ring system, thereby influencing its interaction with biological targets. nih.gov Studies on related pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups at certain positions can enhance absorption and emission intensities, a property that can be precisely modeled with quantum chemical methods. nih.govrsc.org

Computational MethodCalculated PropertySignificance for this compound
DFT (Density Functional Theory)HOMO-LUMO Energy GapPredicts chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding.
Mulliken Atomic ChargesQuantifies the polarity of bonds and atomic sites.
TD-DFT (Time-Dependent DFT)Electronic TransitionsPredicts UV-vis absorption spectra and optical properties.

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. johnshopkins.edu This method is extensively used for pyrazolo[1,5-a]pyrimidine derivatives to elucidate their binding modes within the active sites of various biological targets, particularly protein kinases. researchgate.net The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ability to interact with the hinge region of many kinase enzymes. researchgate.net

The process involves:

Preparation of Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of the ligand, this compound, is built and optimized for its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For the pyrazolo[1,5-a]pyrimidine scaffold, docking studies have revealed common interaction patterns. For instance, the nitrogen atoms in the pyrazole (B372694) ring are often involved in forming crucial hydrogen bonds with amino acid residues in the hinge region of kinases, mimicking the interactions of the adenine (B156593) moiety of ATP. nih.gov Docking studies on pyrazolo[1,5-a]pyrimidine inhibitors of PI3Kδ kinase showed a critical hydrogen bond between a morpholine (B109124) ring substituent and the amino acid Val-828 in the hinge region. nih.gov Similarly, studies on Pim-1 kinase inhibitors highlighted the importance of substituents at the 5-position for activity. nih.gov

Molecular docking of this compound into various enzyme active sites would help predict its potential as an inhibitor and guide further structural modifications to improve potency and selectivity.

Target ClassSpecific ExamplesKey Interactions for Pyrazolo[1,5-a]pyrimidine Scaffold
Protein KinasesPim-1, TTK, PI3Kδ, CK2, CDK9, B-RafHydrogen bonding with hinge region residues (e.g., Met, Val), hydrophobic interactions. nih.govnih.govekb.egnih.gov
DNA GyraseE. coli DNA gyrase (PDB: 2XCT)Binding within the active site, potential for antibacterial activity. johnshopkins.edu
Demethylases14-alpha demethylaseInhibition of fungal enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as inhibitory concentration (IC50).

The development of a QSAR model for a class of compounds like pyrazolo[1,5-a]pyrimidines typically involves:

Data Set Preparation: A series of pyrazolo[1,5-a]pyrimidine analogues with experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., dipole moment), and topological indices (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking the most relevant descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Scaffold-Hopping and Virtual Screening Strategies

Scaffold-hopping and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify novel chemical entities with desired biological activity.

Virtual Screening (VS) is the computational screening of large libraries of chemical compounds against a specific biological target. This can be done using ligand-based methods (if the structure of an active ligand is known) or structure-based methods like molecular docking (if the 3D structure of the target is available). A library containing thousands or millions of compounds, potentially including this compound, could be screened against a protein target to identify it as a potential "hit." This approach was used to identify an initial pyrazolo[1,5-a]pyrimidine hit against Pim-1 kinase, which was subsequently optimized. nih.gov

Scaffold-Hopping is a more advanced strategy that aims to discover structurally novel compounds that retain the same biological activity as a known reference compound. It involves replacing the central core (scaffold) of a known active molecule with a different, isofunctional core while maintaining the essential 3D arrangement of key interaction features. Research on TTK inhibitors successfully employed a scaffold-hopping exercise that led from known imidazo[1,2-a]pyrazines to the novel and potent pyrazolo[1,5-a]pyrimidine scaffold. nih.gov Conversely, the this compound core could serve as the starting point for a scaffold-hopping campaign to design new classes of inhibitors for a particular target, potentially leading to compounds with improved properties such as better selectivity or pharmacokinetics.

Challenges and Future Research Directions for 7 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine and Pyrazolo 1,5 a Pyrimidine Derivatives

Overcoming Drug Resistance Mechanisms

A significant obstacle in targeted cancer therapy is the emergence of drug resistance, often stemming from secondary mutations in the target protein. First-generation kinase inhibitors, including some based on the pyrazolo[1,5-a]pyrimidine (B1248293) framework, can lose efficacy as the cancer cells evolve. For instance, in the context of Tropomyosin receptor kinase (TRK) inhibitors, mutations in the solvent front, gatekeeper, and xDFG regions of the kinase domain are common causes of clinical resistance.

Future research is focused on the rational design of next-generation inhibitors that can effectively target both the wild-type and mutated forms of the kinase. Strategies include:

Scaffold Hopping and Ring-Opening: These approaches aim to create novel chemical structures that can fit into the mutated active site where first-generation inhibitors are sterically hindered or can no longer bind effectively.

Targeting Allosteric Sites: Developing allosteric inhibitors that bind to a site other than the highly conserved ATP-binding pocket offers a way to circumvent mutations that arise in the primary binding site.

Macrocyclization: Introducing a macrocyclic structure based on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to enhance kinase inhibition and may offer a strategy to combat resistance.

One study detailed the design of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives specifically to overcome resistance to second-generation TRK inhibitors. The lead compound, 5n , demonstrated significantly increased potency against clinically relevant TRK mutations compared to existing inhibitors like selitrectinib.

CompoundTarget MutationIC₅₀ (nM)Fold Increase vs. Selitrectinib
5n TRKAG667C2.3~5.4x
SelitrectinibTRKAG667C12.6-
5n TRKAF589L0.4~14.5x
SelitrectinibTRKAF589L5.8-
5n TRKAG595R0.5~15.2x
SelitrectinibTRKAG595R7.6-

Table 1: Potency of a pyrazolo[1,5-a]pyrimidine derivative (5n) against resistant TRK mutations.

This data underscores the potential of rationally designed pyrazolo[1,5-a]pyrimidine derivatives to address the challenge of acquired resistance in targeted therapies.

Strategies for Improving Selectivity

While potent inhibition of a therapeutic target is crucial, the selectivity of an inhibitor is equally important to minimize off-target effects and associated toxicities. Many protein kinases share structural similarities in their ATP-binding pockets, making the development of highly selective inhibitors a significant challenge. Research efforts are directed at modifying the pyrazolo[1,5-a]pyrimidine scaffold to achieve greater selectivity for the target kinase over other related kinases.

Key strategies for improving selectivity include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents at various positions of the pyrazolo[1,5-a]pyrimidine core helps to identify key structural features that govern selectivity. For example, in the development of Pim-1 kinase inhibitors, SAR studies revealed that substitutions at the 5-position were more critical for potency and selectivity than those at the 3-position.

Exploiting Unique Binding Pockets: Rational design aims to incorporate chemical moieties that can form specific interactions with less-conserved regions of the target enzyme, outside the main ATP-binding site. For PI3Kδ inhibitors, selectivity is strongly influenced by interactions with specific amino acid residues like Trp-760, which forms a "tryptophan shelf."

Computational Modeling: Molecular docking and virtual screening can predict how different derivatives will bind to the target and off-target kinases, guiding the synthesis of more selective compounds.

In a study on Pim-1 inhibitors, researchers found that the pyrazolo[1,5-a]pyrimidine core itself interacts selectively with Pim-1. Further optimization of substituents led to compounds with high selectivity over a large panel of other oncogenic kinases. Similarly, for FLT3 inhibitors, optimization of a screening hit led to pyrazolo[1,5-a]pyrimidine derivatives with high potency and selectivity against the FLT3-ITD mutation common in acute myeloid leukemia.

Compound SeriesTarget KinaseKey Selectivity Determinants
3,5-disubstituted pyrazolo[1,5-a]pyrimidinesPim-1Substituents at the 5-position forming hydrogen bonds with Asp-128 and Asp-131.
5-(indol-4-yl)pyrazolo[1,5-a]pyrimidinesPI3KδInteractions with the "tryptophan shelf" (Trp-760) and an affinity pocket.
5-substituted pyrazolo[1,5-a]pyrimidinesFLT3-ITDOptimization of substituents at the 5-position to enhance binding affinity and selectivity.

Table 2: Examples of structural modifications on the pyrazolo[1,5-a]pyrimidine core to enhance kinase selectivity.

Rational Design for Enhanced Bioavailability in Research Probes

Poor pharmacokinetic properties, particularly low oral bioavailability, can hinder the clinical translation of otherwise promising compounds. Future research must focus on the rational design of pyrazolo[1,5-a]pyrimidine derivatives with improved ADME (absorption, distribution, metabolism, and excretion) properties.

Strategies to enhance bioavailability include:

Metabolic Stability: Identifying and blocking sites of metabolic vulnerability on the molecule can increase its half-life in the body. This can be achieved by introducing atoms like fluorine or by modifying the chemical structure to prevent enzymatic degradation.

Formulation Strategies: While not a focus of medicinal chemistry design, the development of advanced formulations can also improve the bioavailability of challenging compounds.

In a study aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors, researchers systematically replaced aryl rings with various heterocycles to enhance water solubility. This structure-guided optimization led to a compound with significantly improved pharmacokinetic performance, sustaining plasma exposures above the target concentration for 24 hours after a single oral dose in mice.

Exploration of Novel Therapeutic Areas

While much of the focus on pyrazolo[1,5-a]pyrimidines has been in oncology, the scaffold's versatility allows it to interact with a wide range of biological targets. A key future direction is the systematic exploration of this chemical space for novel therapeutic applications beyond cancer.

Potential new therapeutic areas include:

Inflammatory and Autoimmune Diseases: Derivatives have shown potential as anti-inflammatory agents. The development of selective PI3Kδ inhibitors based on this scaffold is relevant for treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).

Infectious Diseases: Some pyrazolo[1,5-a]pyrimidine compounds have demonstrated antimicrobial activity against various bacteria and fungi. One study identified a derivative as a potent RNA polymerase inhibitor with promising antimicrobial effects.

Neurodegenerative and Psychiatric Disorders: The scaffold is present in approved drugs like zaleplon (a sedative) and ocinaplon (B1677094) (an anxiolytic), highlighting its potential for developing new CNS agents. Recent studies have also evaluated derivatives for anti-Alzheimer activity through acetylcholinesterase inhibition.

Metabolic Diseases: Researchers have evaluated certain derivatives for their anti-diabetic properties via inhibition of enzymes like α-amylase.

The broad spectrum of biological activity demonstrates that the pyrazolo[1,5-a]pyrimidine core is a valuable starting point for drug discovery programs targeting a diverse array of diseases.

Therapeutic AreaBiological Target/ActivityExample Compound Class
Oncology Protein Kinase (e.g., TRK, FLT3, Pim-1) InhibitionSubstituted pyrazolo[1,5-a]pyrimidines
Inflammatory Disease PI3Kδ Inhibition5-(indol-4-yl)pyrazolo[1,5-a]pyrimidines
Infectious Disease RNA Polymerase Inhibition6-(phenyldiazenyl)pyrazolo-[1,5- a]pyrimidine-3-carboxamides
CNS Disorders Acetylcholinesterase Inhibition7-amino-5-aryl-pyrazolo[1,5-a]pyrimidines
Metabolic Disease α-Amylase Inhibition7-amino-5-aryl-pyrazolo[1,5-a]pyrimidines

Table 3: Diverse therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.

Development of Advanced Synthetic Methodologies for Diversification

The ability to rapidly and efficiently synthesize a wide variety of analogs is fundamental to modern drug discovery. The 7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine structure is an excellent example of a scaffold primed for diversification. The bromine atom at the 7-position serves as a versatile chemical handle for introducing a wide range of functional groups through modern cross-coupling reactions.

Future research in synthesis will focus on:

Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions allow for the straightforward installation of aryl, heteroaryl, alkynyl, and amino groups at the 7-position, enabling extensive SAR exploration.

Multi-component Reactions (MCRs): These reactions allow for the construction of the complex pyrazolo[1,5-a]pyrimidine core in a single step from three or more starting materials, offering a highly efficient route to diverse libraries of compounds.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and facilitate reactions that are difficult under conventional heating, accelerating the synthesis of new derivatives.

Deconstruction-Reconstruction Strategies: Novel synthetic approaches are being developed that allow for the transformation of one heterocyclic core into another. For example, a recently developed strategy allows for the conversion of pyrimidines into other heterocycles like pyrazoles, offering an unconventional path to structural diversification.

The main synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. Advances in these foundational methods, combined with modern functionalization techniques, will continue to expand the accessible chemical space for this important scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.